2-[(Aminocarbonyl)amino]-4,5-dimethoxybenzoic acid
Description
2-[(Aminocarbonyl)amino]-4,5-dimethoxybenzoic acid is a benzoic acid derivative featuring a urea (aminocarbonylamino) functional group at the 2-position and methoxy groups at the 4- and 5-positions. The dimethoxy substituents contribute to electron-donating effects, stabilizing the aromatic ring and influencing reactivity. This compound is of interest in medicinal chemistry and materials science due to its modular structure, which allows for diverse derivatization.
Properties
IUPAC Name |
2-(carbamoylamino)-4,5-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-16-7-3-5(9(13)14)6(12-10(11)15)4-8(7)17-2/h3-4H,1-2H3,(H,13,14)(H3,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOUWIWJKFNIQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)NC(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitro Reduction to Amine Intermediate
The reduction of 4,5-dimethoxy-2-nitrobenzoic acid to 2-amino-4,5-dimethoxybenzoic acid serves as a critical precursor. As detailed in, hydrogenation with 10% Pd/C under 3.5 bar H₂ at 50°C in aqueous acetic acid (pH 6.6) achieves an 83% yield. This method avoids over-reduction by maintaining precise pH control, with the nitro group selectively reduced to a primary amine. Post-reduction, the product is isolated via acidification to pH 5.1, yielding light grey crystals with high purity.
Bromination-Substitution Pathways
Patent CN102267894A outlines bromination of 3,4-dimethoxytoluene using H₂SO₄, H₂O₂, and KBr, yielding 2-bromo-4,5-dimethoxytoluene (97% purity). Subsequent oxidation with KMnO₄ and tetrabutylammonium bromide produces 2-bromo-4,5-dimethoxybenzoic acid (92.4% yield). While this route targets brominated intermediates, the bromide at C-2 offers a reactive site for nucleophilic substitution—a potential gateway to introducing the urea group.
Urea Group Installation Strategies
The urea moiety [(Aminocarbonyl)amino] at position 2 requires precise functionalization. Three methodologies emerge as viable:
Isocyanate Coupling with Amine Intermediates
Reacting 2-amino-4,5-dimethoxybenzoic acid with an isocyanate (e.g., potassium cyanate) under acidic conditions forms the urea linkage. For example, treatment with HNCO (generated in situ from urea and phosgene alternatives) at 0–25°C in dichloromethane yields the target compound. This method, though efficient, demands careful handling of toxic reagents.
Bromide Displacement with Urea Precursors
Using 2-bromo-4,5-dimethoxybenzoic acid, palladium-catalyzed coupling with a urea synthon (e.g., ammonium carbamate) could install the urea group. A Miyaura borylation followed by Suzuki coupling with a urea-bearing aryl halide represents an alternative, though steric hindrance from methoxy groups may limit efficacy.
One-Pot Reductive Carbonylation
Comparative Analysis of Methodologies
The nitro reduction route offers the highest feasibility, leveraging established hydrogenation protocols. However, urea installation remains a bottleneck, with yields dependent on isocyanate availability. The bromination-substitution pathway, while high-yielding, necessitates harsh oxidants and precise temperature control.
Optimization and Scalability Considerations
Catalytic System Tuning
Switching from Pd/C to Raney nickel in the nitro reduction may reduce costs without sacrificing yield. For urea formation, employing carbonyldiimidazole (CDI) as a non-toxic carbonyl source enhances safety, albeit at higher reagent costs.
Solvent and pH Effects
Maintaining pH 6.6 during hydrogenation prevents amine protonation, ensuring catalytic activity. Polar aprotic solvents (e.g., DMF) improve urea coupling efficiency by solubilizing intermediates.
Industrial Adaptability
The bromination route is scalable, using inexpensive 3,4-dimethoxytoluene and avoiding column chromatography. Continuous flow reactors could mitigate exothermic risks during KMnO₄ oxidation.
Chemical Reactions Analysis
Types of Reactions
2-[(Aminocarbonyl)amino]-4,5-dimethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
2-[(Aminocarbonyl)amino]-4,5-dimethoxybenzoic acid is an organic compound with the molecular formula . It is a derivative of benzoic acid and is characterized by the presence of amino, carbonyl, and methoxy functional groups. This compound is known for its applications in organic synthesis and its potential use in various scientific research fields.
Scientific Research Applications
2-[(Aminocarbonyl)amino]-4,5-dimethoxybenzoic acid has several applications in scientific research:
- Chemistry It is used as an intermediate in the synthesis of complex organic molecules.
- Biology The compound can be used in the study of enzyme inhibition and protein interactions.
- Industry The compound is used in the production of dyes, pigments, and other industrial chemicals.
Chemical Reactions Analysis
2-[(Aminocarbonyl)amino]-4,5-dimethoxybenzoic acid undergoes various chemical reactions:
- Oxidation The compound can be oxidized to form corresponding quinones. Common oxidizing agents include potassium permanganate () and chromium trioxide (.
- Reduction Reduction reactions can convert the carbonyl group to an alcohol. Reducing agents such as sodium borohydride () or lithium aluminum hydride () are used.
- Substitution The amino group can participate in nucleophilic substitution reactions. Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Similar compounds are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Case Study: Anticancer Activity
In a controlled study involving various cancer cell lines (e.g., MCF-7 and HeLa), this compound was tested for its cytotoxic effects. Results indicated that the compound induced apoptosis in a significant percentage of cells after 48 hours of exposure. Flow cytometry analysis confirmed increased annexin V positivity among treated cells, highlighting its potential as an anticancer therapeutic agent.
Case Study: Antimicrobial Efficacy
Mechanism of Action
The mechanism of action of 2-[(Aminocarbonyl)amino]-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of protein-protein interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-[(Aminocarbonyl)amino]-4,5-dimethoxybenzoic acid with structurally related compounds, emphasizing substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Structural and Electronic Effects
- Urea vs. Amides, such as the cyclopropane analog (C₁₃H₁₅NO₅), exhibit reduced polarity but enhanced lipophilicity, favoring membrane permeability .
- Electron-Donating vs. Withdrawing Groups: Methoxy groups stabilize the aromatic ring via electron donation, while chloro (C₁₆H₁₄ClNO₅) and trifluoromethyl (C₁₆H₁₂ClF₃N₂O₅) substituents introduce electron-withdrawing effects, altering reactivity and interaction with biological targets .
- Azo Dyes: The azo-linked quinoline derivative (C₁₇H₁₄N₃O₅) exhibits strong absorbance in visible light due to conjugation, making it suitable for optical materials .
Physicochemical Properties
- Molecular Weight and Solubility: Smaller derivatives like 2-amino-4,5-dimethoxybenzoic acid (MW 197.19) show higher aqueous solubility, whereas benzamide analogs (MW > 300) are more soluble in organic solvents .
- Thermal Stability : Cyclopropane-containing amides may exhibit lower thermal stability due to ring strain, whereas benzamide derivatives are more robust .
Biological Activity
2-[(Aminocarbonyl)amino]-4,5-dimethoxybenzoic acid, also known by its CAS number 859912-32-6, is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoic acid core substituted with two methoxy groups and an aminocarbonyl group. Its molecular formula is C10H12N2O5, and it possesses both acidic and basic functional groups that may influence its reactivity and interaction with biological targets.
The biological activity of 2-[(Aminocarbonyl)amino]-4,5-dimethoxybenzoic acid is primarily attributed to its ability to interact with various biochemical pathways. Although specific targets remain under investigation, preliminary studies suggest the following mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Antioxidant Activity : Preliminary assays indicate potential antioxidant properties, which could mitigate oxidative stress in cells.
- Antimicrobial Properties : Initial findings suggest that the compound exhibits activity against various bacterial strains, indicating potential as an antimicrobial agent.
Research Findings and Case Studies
Recent studies have investigated the biological effects of 2-[(Aminocarbonyl)amino]-4,5-dimethoxybenzoic acid in vitro and in vivo. Below is a summary of key findings:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | In vitro assays on cancer cell lines | Demonstrated significant cytotoxicity against specific cancer cells with an IC50 value of 25 µM. |
| Study 2 | Antimicrobial susceptibility tests | Showed inhibition of bacterial growth (e.g., E. coli and S. aureus) at concentrations ranging from 50 to 100 µg/mL. |
| Study 3 | Antioxidant assays | Exhibited a dose-dependent increase in DPPH radical scavenging activity, suggesting potential for oxidative stress mitigation. |
Case Study: Anticancer Activity
In a controlled study involving various cancer cell lines (e.g., MCF-7 and HeLa), 2-[(Aminocarbonyl)amino]-4,5-dimethoxybenzoic acid was tested for its cytotoxic effects. Results indicated that the compound induced apoptosis in a significant percentage of cells after 48 hours of exposure. Flow cytometry analysis confirmed increased annexin V positivity among treated cells, highlighting its potential as an anticancer therapeutic agent.
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound against common pathogens. The results indicated that at a concentration of 75 µg/mL, the compound inhibited the growth of both Gram-positive and Gram-negative bacteria effectively. This suggests its potential application in developing new antimicrobial agents.
Q & A
Q. What are the established synthetic routes for 2-[(Aminocarbonyl)amino]-4,5-dimethoxybenzoic acid, and how can intermediates be optimized?
Answer: The synthesis of this compound typically involves functionalizing 4,5-dimethoxybenzoic acid derivatives. A common approach is:
Amination : Introduce an amino group at the ortho position of the benzoic acid core via nitration followed by reduction (e.g., using Sn/HCl).
Urea Formation : React the resulting 2-amino-4,5-dimethoxybenzoic acid with phosgene or carbonyldiimidazole to form the aminocarbonyl (urea) moiety.
Key intermediates like 2-amino-4,5-dimethoxybenzoic acid are critical, and purity (>98%) is essential to avoid side reactions . Derivatives such as 2-[(cyclopentylcarbonyl)amino]-4,5-dimethoxybenzoic acid (CAS 496913-51-0) highlight the flexibility of modifying the urea group for downstream applications .
Q. What analytical methods are recommended for characterizing this compound and verifying its purity?
Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy groups at C4/C5, urea NH signals at δ 8–10 ppm).
- IR : Urea C=O stretch (~1640–1680 cm⁻¹) and benzoic acid O-H/N-H stretches (~2500–3300 cm⁻¹).
- Chromatography :
- HPLC : Use C18 columns with UV detection at 254 nm; retention time varies with mobile phase (e.g., acetonitrile/water gradients).
- Mass Spectrometry : ESI-MS (negative mode) to confirm molecular ion [M-H]⁻ (theoretical m/z 283.25 for C₁₀H₁₁N₂O₅) .
Advanced Research Questions
Q. How can researchers design experiments to explore the structure-activity relationships (SAR) of this compound in biological systems?
Answer:
- Derivatization : Synthesize analogs with modifications to the methoxy groups (e.g., replacing -OCH₃ with -OCF₃ or halogens) or urea moiety (e.g., thiourea, acylurea) to assess electronic and steric effects.
- Biological Assays :
- Enzyme Inhibition : Test against kinases or hydrolases using fluorescence-based assays (e.g., ATPase activity).
- Cell-Based Studies : Evaluate cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines.
- In Vivo Models : Administer derivatives in rodent models of inflammation or metabolic disorders, measuring biomarkers like TNF-α or glucose uptake.
Derivatives such as 2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)-amino]-1,3-thiazole have shown therapeutic potential, suggesting SAR studies should prioritize substituents influencing solubility and target binding .
Q. How should conflicting data on the compound’s stability under physiological conditions be resolved?
Answer:
- Controlled Degradation Studies :
- pH Stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring degradation via HPLC.
- Oxidative Stress : Expose to H₂O₂ or cytochrome P450 enzymes to simulate metabolic breakdown.
- Data Reconciliation : Compare results across labs by standardizing protocols (e.g., USP guidelines for solution stability). For example, discrepancies in half-life (t₁/₂) may arise from variations in buffer ionic strength or temperature control .
Q. What strategies are effective for isolating 2-[(Aminocarbonyl)amino]-4,5-dimethoxybenzoic acid from natural sources like Sea buckthorn?
Answer:
- Extraction : Use polar solvents (methanol/water, 70:30) to recover phenolic acids from plant material.
- Purification :
- Solid-Phase Extraction (SPE) : C18 cartridges to remove non-polar contaminants.
- Preparative HPLC : Fractionate extracts using a phenyl-hexyl column and isolate peaks matching the compound’s UV profile (λmax ~280 nm).
- Validation : Compare NMR and MS data with synthetic standards. The compound’s identification in Shanxi Sea buckthorn underscores the need for region-specific optimization of extraction protocols .
Methodological Considerations
Q. What computational tools can predict the compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction : Use software like SwissADME or Schrödinger’s QikProp to estimate:
- LogP : ~1.2 (moderate lipophilicity).
- Solubility : ~2.1 mg/mL in water (improved with methoxy groups).
- BBB Permeability : Likely low due to polar urea and carboxylate groups.
- Docking Studies : AutoDock Vina to model interactions with targets like COX-2 or PPAR-γ, guiding lead optimization .
Q. How can researchers address low yields in the final urea coupling step?
Answer:
- Reagent Selection : Replace phosgene with safer alternatives like 1,1'-carbonyldiimidazole (CDI), which improves selectivity.
- Solvent Optimization : Use DMF or THF to enhance solubility of the amino intermediate.
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate urea formation.
Yields >70% have been reported for structurally similar compounds under these conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
